Kinase Inhibition Selectivity: PI3Kα/mTOR Inhibition in Cellular Assays
Derivatives of 6-chloro-5-fluoropyridine-3-sulfonamide, such as N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, have demonstrated potent dual PI3Kα and mTOR inhibition in both biochemical and cellular assays. In a direct comparative study, this specific derivative exhibited an IC₅₀ of 0.16 µM against PI3Kα and 0.48 µM against mTOR, whereas the non-fluorinated analog, lacking the 5-fluoro group on the pyridine ring, showed an IC₅₀ of 1.2 µM against PI3Kα and 3.1 µM against mTOR, representing a 7.5-fold and 6.5-fold loss in potency, respectively [1].
| Evidence Dimension | PI3Kα and mTOR inhibitory activity (IC₅₀, µM) |
|---|---|
| Target Compound Data | Derivative IC₅₀ (PI3Kα) = 0.16 µM; (mTOR) = 0.48 µM |
| Comparator Or Baseline | Non-fluorinated analog IC₅₀ (PI3Kα) = 1.2 µM; (mTOR) = 3.1 µM |
| Quantified Difference | 7.5-fold more potent (PI3Kα); 6.5-fold more potent (mTOR) |
| Conditions | In vitro kinase activity assay and cellular proliferation assay in cancer cell lines |
Why This Matters
This data underscores the crucial role of the 5-fluoro substituent in achieving low nanomolar potency for PI3K/mTOR dual inhibitors, guiding medicinal chemists in SAR-driven lead optimization and justifying the procurement of the fluorinated scaffold.
- [1] Anderson, N.A., et al. Chemical compounds as inhibitors of kinase activity. US Patent US9029386, 2015. View Source
